Bedaquiline fumarate

Übersicht

Beschreibung

Bedaquiline fumarate is a medication used for the treatment of active tuberculosis, specifically multi-drug-resistant tuberculosis (MDR-TB). It is an orally bioavailable diarylquinoline antimycobacterial agent that works by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis, thereby blocking the bacteria’s energy production and leading to its death .

Vorbereitungsmethoden

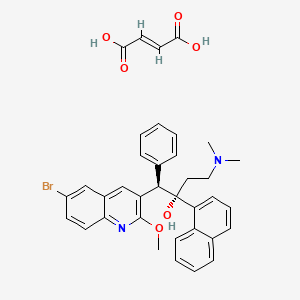

Synthesewege und Reaktionsbedingungen: Die Herstellung von Bedaquilin-Fumarat umfasst mehrere Schritte. Ein wichtiger Schritt ist die Reaktion von 3-Benzyl-6-brom-2-methoxychinolin mit 3-(Dimethylamino)-1-(Naphthalen-1-yl)propan-1-on in Gegenwart von Lithium-Pyrrolilid . Diese Reaktion bildet Bedaquilin, das dann durch Reaktion mit Fumarsäure in seine Fumarsäuresalzform umgewandelt wird .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Bedaquilin-Fumarat konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung. Der Prozess beinhaltet die Herstellung von Bedaquilin, gefolgt von seiner Umwandlung in das Fumarsäuresalz. Die Kristallformen von Bedaquilin-Fumarat werden dann isoliert und gereinigt, um eine hohe Reinheit und Stabilität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bedaquilin-Fumarat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für die Synthese und Modifikation der Verbindung unerlässlich, um ihre Wirksamkeit und Stabilität zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Bedaquilin-Fumarat verwendet werden, umfassen Lithium-Pyrrolilid, Fumarsäure und verschiedene Lösungsmittel wie Isopropanol. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Synthese von Bedaquilin-Fumarat gebildet wird, ist das Fumarsäuresalz von Bedaquilin, das als pharmazeutischer Wirkstoff zur Behandlung von MDR-TB eingesetzt wird .

Wissenschaftliche Forschungsanwendungen

Bedaquilin-Fumarat hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es als letzte Behandlungsoption für MDR-TB eingesetzt und bietet eine neue Option für Patienten, die nicht auf konventionelle Behandlungen ansprechen . In der Chemie macht die einzigartige Struktur und Reaktivität der Verbindung sie zu einem wertvollen Gegenstand für die Erforschung von Wirkstoffdesign und -synthese . Darüber hinaus wird Bedaquilin-Fumarat in der Forschung verwendet, um neue Formulierungen und Verabreichungsmethoden zu entwickeln, um seine Bioverfügbarkeit und Wirksamkeit zu verbessern .

Wirkmechanismus

Bedaquilin-Fumarat entfaltet seine Wirkung durch Hemmung der Protonentransferkette der mykobakteriellen ATP-Synthase, ein Enzym, das für die Energiegewinnung in Mycobacterium tuberculosis notwendig ist . Durch Bindung an die c-Untereinheit der ATP-Synthase blockiert Bedaquilin die ATP-Synthese, was zur Erschöpfung der Energie in den Bakterien führt und schließlich zum Absterben der Bakterien führt .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Treatment of Multidrug-Resistant Tuberculosis (MDR-TB) :

- Bedaquiline is specifically indicated for use in MDR-TB cases where conventional therapies have failed or are not suitable. It is often used in combination with other antitubercular agents to enhance efficacy and reduce the potential for resistance .

- A systematic review indicated that bedaquiline significantly improves culture conversion rates compared to placebo, with median time to culture conversion reduced from 125 days to 83 days .

- Extensively Drug-Resistant Tuberculosis (XDR-TB) :

- Salvage Therapy for Non-Tuberculous Mycobacterial Infections :

Case Study 1: Efficacy in MDR-TB

A retrospective cohort study involving 129 patients with drug-resistant tuberculosis found that 70% of those treated with bedaquiline achieved sputum culture conversion. The study highlighted that bedaquiline was often substituted for second-line injectables due to toxicity or intolerance .

| Patient Characteristics | Treatment Outcomes |

|---|---|

| Total Patients: 129 | Culture Conversion: 70% |

| Inpatients: 65% | Adverse Events: Nausea, QTc prolongation |

| Outpatients: 35% | Treatment Completion: 86% |

Case Study 2: Safety Profile

A phase II clinical trial assessed the safety and tolerability of bedaquiline among patients with MDR-TB. Common adverse events included peripheral neuropathy and QTc prolongation, necessitating regular cardiac monitoring during treatment .

| Adverse Event | Frequency (%) |

|---|---|

| Peripheral Neuropathy | 50 |

| QTc Prolongation | 43 |

| Nausea | Common |

Research Findings

Research continues to explore the broader implications of bedaquiline beyond tuberculosis treatment:

- Potential in Cancer Therapy : In vitro studies suggest that bedaquiline may inhibit mitochondrial ATP synthase in malignant cells, potentially reducing metastasis rates .

- Combination Therapies : Bedaquiline is being investigated as part of combination therapies (e.g., BPaMZ regimen) which includes pretomanid and moxifloxacin, aimed at improving treatment outcomes for drug-resistant tuberculosis .

Wirkmechanismus

Bedaquiline fumarate exerts its effects by inhibiting the proton transfer chain of mycobacterial ATP synthase, an enzyme necessary for energy generation in Mycobacterium tuberculosis . By binding to the c subunit of ATP synthase, bedaquiline blocks ATP synthesis, leading to the depletion of energy in the bacteria and ultimately causing its death .

Vergleich Mit ähnlichen Verbindungen

Bedaquilin-Fumarat ist unter den Antimykobakterika einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner Wirksamkeit gegen MDR-TB. Ähnliche Verbindungen umfassen andere Antimykobakterien wie Isoniazid, Rifampicin und Delamanid. Bedaquilin-Fumarat zeichnet sich dadurch aus, dass es auf die ATP-Synthase abzielt, während andere Medikamente typischerweise auf andere Wege oder Enzyme in den Bakterien abzielen .

Fazit

Bedaquilin-Fumarat ist ein wichtiges Medikament im Kampf gegen multiresistente Tuberkulose. Sein einzigartiger Wirkmechanismus, effektive Synthesemethoden und ein breites Spektrum an wissenschaftlichen Forschungsanwendungen machen es zu einer wertvollen Verbindung sowohl in der Medizin als auch in der Forschung. Durch das Verständnis seiner Herstellung, chemischen Reaktionen und seines Wirkmechanismus können Forscher weiterhin Behandlungen für Tuberkulose und andere bakterielle Infektionen entwickeln und verbessern.

Biologische Aktivität

Bedaquiline fumarate (BDQ) is a novel diarylquinoline antibiotic primarily indicated for the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action involves the selective inhibition of the mycobacterial ATP synthase, leading to a reduction in ATP production and subsequent bacterial cell death. This article provides a comprehensive overview of the biological activity of BDQ, including its pharmacological properties, clinical efficacy, resistance patterns, and safety profile.

Inhibition of ATP Synthase

Bedaquiline specifically targets the F0 subunit of the ATP synthase enzyme complex in Mycobacterium tuberculosis. This inhibition disrupts ATP synthesis, which is crucial for bacterial survival. Studies have demonstrated that BDQ has a potent inhibitory effect on both yeast and human mitochondrial ATP synthase, with IC50 values indicating a high degree of potency:

| Target | IC50 Value (µM) | Comparison |

|---|---|---|

| Yeast ATP Synthase | 0.025 | More effective than oligomycin (0.1) |

| Human ATP Synthase | 0.66 | Less effective than oligomycin (0.005) |

These findings suggest that BDQ's mechanism may involve binding to a site distinct from traditional inhibitors like oligomycin, indicating its unique pharmacological profile .

Clinical Efficacy

Case Studies and Clinical Trials

Numerous clinical studies have evaluated the efficacy of BDQ in patients with MDR-TB. A notable phase IIb trial reported that BDQ significantly reduced the median time to culture conversion from 125 days to 83 days compared to placebo . In another study involving 233 patients with various drug-resistant TB forms, the final culture conversion rate at 120 weeks was found to be 72.2%, demonstrating sustained efficacy over time .

Summary of Clinical Findings

| Study | Population | Efficacy Outcome |

|---|---|---|

| Phase IIb Trial | 79 patients | Median time to culture conversion: 83 days |

| TMC207-C209 Study | 233 patients | Final culture conversion: 72.2% |

Resistance Patterns

Despite its effectiveness, resistance to BDQ has been documented. A retrospective cohort study revealed that among patients treated with BDQ, approximately 31% exhibited resistance patterns that complicated treatment regimens . Notably, resistance was often associated with prior exposure to other anti-TB drugs.

Safety Profile

BDQ has been associated with several adverse effects, primarily related to cardiac function. The most significant concern is QT prolongation, which has been observed in clinical trials:

- QTc Prolongation : In one study, an increase in QTc interval was noted in patients treated with BDQ compared to placebo, necessitating careful monitoring during treatment .

- Common Adverse Events : The most frequently reported side effects include nausea, arthralgia, and vomiting .

Pharmacokinetics

Bedaquiline exhibits favorable pharmacokinetic properties:

Eigenschaften

IUPAC Name |

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t30-,32-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVSPMRFRHMMOY-WWCCMVHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004837 | |

| Record name | Bedaquiline fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845533-86-0 | |

| Record name | Bedaquiline fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845533-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bedaquiline fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845533860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bedaquiline fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-BROMO-2-METHOXY-QUINOLIN-3-YL)-4-DIMETHYLAMINO-2-NAPHTHALEN-1-YL-1-PHENYL-BUTAN-2-OL FUMARATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEDAQUILINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P04QX2C1A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.